molecular formula C15H16O6 B13936054 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy-, methyl ester CAS No. 828932-94-1

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy-, methyl ester

Cat. No.: B13936054
CAS No.: 828932-94-1
M. Wt: 292.28 g/mol
InChI Key: IZSXXHXGMAHJPH-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy-, methyl ester is a poly-substituted naphthalene derivative characterized by a hydroxyl group at position 4, methoxy groups at positions 5, 6, and 8, and a methyl ester at position 2. Its structural complexity arises from the interplay of electron-donating (methoxy) and electron-withdrawing (ester) groups, which influence its physicochemical properties and reactivity.

Properties

CAS No.

828932-94-1

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

methyl 4-hydroxy-5,6,8-trimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C15H16O6/c1-18-11-7-12(19-2)14(20-3)13-9(11)5-8(6-10(13)16)15(17)21-4/h5-7,16H,1-4H3

InChI Key

IZSXXHXGMAHJPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C=C(C=C2O)C(=O)OC)OC)OC

Origin of Product

United States

Preparation Methods

Esterification of 2-Naphthalenecarboxylic Acid Derivatives

  • The carboxylic acid group at position 2 is converted to the methyl ester by reaction with methanol.
  • Acid catalysis is commonly employed, using sulfuric acid or similar strong acids.
  • The reaction is typically carried out under reflux conditions to drive esterification to completion.
  • Industrial scale processes may use continuous flow reactors for better control over temperature and reaction time.

Reaction Scheme:

$$
\text{2-Naphthalenecarboxylic acid} + \text{CH}3\text{OH} \xrightarrow[\text{reflux}]{\text{H}2\text{SO}4} \text{Methyl 2-naphthalenecarboxylate} + \text{H}2\text{O}
$$

Selective Methylation of Hydroxy Groups

  • The methoxy groups at positions 5, 6, and 8 are introduced by methylation of the corresponding hydroxy groups.
  • Methylating agents such as dimethyl sulfate or methyl iodide are used in the presence of a base (e.g., potassium carbonate).
  • Reaction conditions are controlled to avoid over-methylation or methylation of the hydroxy group at position 4 if it is to be preserved.
  • Protection/deprotection strategies may be employed if selective methylation is challenging.

Hydroxylation at Position 4

  • The hydroxy group at position 4 can be introduced via selective hydroxylation of the naphthalene ring.
  • Methods include directed electrophilic substitution or oxidation of precursor compounds.
  • Alternatively, starting materials already bearing the hydroxy group at position 4 can be used to simplify synthesis.

Multi-Step Synthetic Routes Using Weinreb Amide Intermediates (Advanced Method)

  • A modern synthetic approach involves converting the carboxylic acid to a Weinreb amide intermediate, which allows for controlled addition of organometallic reagents to form ketones or other derivatives.
  • For example, the carboxylic acid is first activated by N,N'-carbonyldiimidazole in dichloromethane (DCM), then reacted with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.
  • Subsequent addition of a Grignard reagent (e.g., methylmagnesium bromide) to the Weinreb amide at low temperature (0 °C) yields the corresponding ketone intermediate.
  • Final methylation and purification steps yield the target methyl ester with the required substitution pattern.

Reaction Conditions and Purification

Step Reagents/Conditions Notes
Esterification Methanol, sulfuric acid, reflux Typical yield >80%, removes water by azeotrope
Methylation Dimethyl sulfate or methyl iodide, K2CO3, DMF or acetone Controlled to avoid methylation of 4-OH
Hydroxylation Electrophilic substitution or oxidation methods Selective for position 4
Weinreb amide formation N,N'-carbonyldiimidazole, N,O-dimethylhydroxylamine hydrochloride, DCM, room temperature Intermediate for further functionalization
Grignard addition Methylmagnesium bromide, dry THF, 0 °C to RT Forms ketone intermediate
Purification Flash chromatography on silica gel Ensures removal of side products

Analytical Characterization

  • Melting point determination confirms purity and identity.
  • Infrared spectroscopy (IR) identifies functional groups: ester carbonyl (~1715 cm^-1), hydroxy (broad ~3400 cm^-1), and methoxy groups.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) confirms substitution pattern on the naphthalene ring.
  • Mass spectrometry (EIMS) confirms molecular weight and fragmentation pattern.
  • Elemental analysis verifies the molecular formula.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Direct Esterification Acid-catalyzed reaction with methanol Simple, high yield Requires careful control of conditions
Selective Methylation Methylating agents with base Precise substitution control Possible over-methylation
Hydroxylation Electrophilic substitution of naphthalene Introduces hydroxy group May require protection strategies
Weinreb Amide Route Activation, amide formation, Grignard addition Versatile intermediate for modifications Multi-step, requires inert atmosphere

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with cellular pathways. These interactions can modulate enzyme activity, signal transduction, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

The target compound’s substitution pattern distinguishes it from closely related derivatives. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Differences References
Target Compound :
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy-, methyl ester
4-OH, 5,6,8-OCH₃, COOCH₃ Not explicitly reported Reference standard for comparison
Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate 4-OH, 8-OCH₃, 5-CH₃, COOCH₂CH₃ C₁₅H₁₆O₄ 260.29 Ethyl ester, methyl substituent instead of methoxy at position 5
5,6,7-Trimethoxy-2-naphthalenecarboxylic acid methyl ester 5,6,7-OCH₃, COOCH₃ C₁₅H₁₆O₅ 276.29 Methoxy groups at positions 5,6,7 (vs. 5,6,8)
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,8-trimethoxy-, ethyl ester 4-OAc, 5,6,8-OCH₃, COOCH₂CH₃ C₁₈H₂₀O₇ 348.35 Acetylated hydroxyl at position 4, ethyl ester
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-3-methoxy-, methyl ester 3-OCH₃, COOCH₃, hydrogenated ring C₁₃H₁₆O₃ 220.26 Partially saturated ring, methoxy at position 3

Key Insight : Positional isomerism significantly alters electronic properties. For example, methoxy groups at positions 5,6,8 (target) vs. 5,6,7 () affect conjugation and steric hindrance, influencing reactivity in electrophilic substitution or Diels-Alder reactions .

Functional Group Variations

  • Hydroxyl vs. Acetyloxy/Methoxy : The free hydroxyl group at position 4 in the target compound enhances polarity and hydrogen-bonding capacity compared to acetylated () or methoxy-substituted analogs. This difference impacts solubility and bioavailability .
  • Ester Groups : Methyl esters (target, ) are less bulky than ethyl esters (), affecting steric interactions in catalytic processes .

Physicochemical Properties

  • Retention Behavior : Unsubstituted 2-naphthalenecarboxylic acid methyl ester () has a retention index of 1.27 in gas chromatography, while methoxy-substituted analogs exhibit higher indices due to increased hydrophobicity .
  • Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to fully methoxylated derivatives (e.g., ).

Biological Activity

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy-, methyl ester (CAS No. 828932-94-1) is a compound of interest due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C16H18O6
  • Molecular Weight : 306.31 g/mol
  • CAS Number : 828932-94-1
  • InChIKey : MNBYPZIFYCAMRJ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds related to 2-naphthalenecarboxylic acid exhibit significant biological activities, particularly in the realm of anti-inflammatory effects. The following sections will detail specific findings from various studies.

Anti-inflammatory Properties

A study published in Phytochemistry revealed that extracts from Heliotropium ovalifolium, which contain similar naphthalene derivatives, demonstrated notable anti-inflammatory effects. The active compounds were shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in human monocytic cell lines (THP-1 cells) with IC50 values of 2.4 µM and 15.6 µM respectively .

Table 1: Cytokine Inhibition Data

CompoundIL-6 IC50 (µM)TNF-alpha IC50 (µM)
4-Hydroxy-5,6,8-trimethoxy-naphthalene-2-carboxylic acid2.415.6
6-Hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde2.07.0

Cytotoxicity Studies

In assessing the safety profile of these compounds, it was found that they exhibited low toxicity in human peripheral blood monocytes. This suggests a favorable therapeutic index for potential drug development targeting inflammatory diseases .

Case Studies

  • Inflammatory Disease Models : Compounds derived from naphthalene carboxylic acids have been investigated for their efficacy in models of rheumatoid arthritis and psoriasis. The anti-inflammatory properties observed suggest that these compounds could serve as leads for new treatments in chronic inflammatory conditions.
  • Cell Line Studies : In vitro studies using THP-1 cells demonstrated that the compound could modulate inflammatory pathways without inducing significant cytotoxic effects at therapeutic concentrations .

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